REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][CH:5]=[N:4][C:3]=1C(O)=O.O=S(Cl)Cl.C1C(=O)N([Br:21])C(=O)C1.C(OO[C:32](=[O:39])C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:40][OH:41]>C(Cl)(Cl)(Cl)Cl>[Br:21][CH2:1][C:2]1[S:6][CH:5]=[N:4][C:3]=1[C:40]([O:39][CH3:32])=[O:41]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N=CS1)C(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
mixture
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
311 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
38.5 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with aq. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purification by flash column chromatography (silica gel, 30% EtOAc/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(N=CS1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |